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Compound of Interest

Compound Name:
2-Chloro-6-methylpyrimidin-4-

amine

Cat. No.: B076438 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-Chloro-6-methylpyrimidin-4-amine (CAS No: 14394-60-6).[1] Intended for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis, this document outlines the key spectral characteristics, experimental methodologies

for their acquisition, and a generalized workflow for the spectroscopic analysis of such

compounds.

Compound Identification
Identifier Value

IUPAC Name 2-chloro-6-methylpyrimidin-4-amine[1]

Molecular Formula C₅H₆ClN₃[1]

Molecular Weight 143.57 g/mol [1]

CAS Number 14394-60-6[1]

SMILES CC1=CC(=NC(=N1)Cl)N[1]

InChIKey FBEIDYLEFVIOEY-UHFFFAOYSA-N[1]
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Spectroscopic Data
The following sections summarize the available spectroscopic data for 2-Chloro-6-
methylpyrimidin-4-amine. It is important to distinguish this compound from its isomer, 4-

chloro-6-methylpyrimidin-2-amine (CAS: 5600-21-5), as spectroscopic data for the latter is

more commonly reported.

Mass Spectrometry
Mass spectrometry data confirms the molecular weight of the compound.

Technique Observed Peaks (m/z) Interpretation

Mass Spectrometry 143, 108[1]

The peak at m/z 143

corresponds to the molecular

ion [M]⁺. The fragmentation

pattern includes a significant

peak at m/z 108.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed, experimentally verified ¹H and ¹³C NMR data for 2-Chloro-6-methylpyrimidin-4-
amine are not readily available in the public domain. However, typical chemical shift ranges for

substituted pyrimidines can provide an estimation of the expected spectral features.[2]

¹H NMR (Predicted)

Proton
Expected Chemical Shift

(ppm)
Multiplicity

-CH₃ 2.3 - 2.8 Singlet

-NH₂ Variable Broad Singlet

Pyrimidine C5-H 6.0 - 7.0 Singlet

¹³C NMR (Predicted)
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Carbon Expected Chemical Shift (ppm)

-CH₃ 20 - 25

C2 157 - 162

C4 160 - 165

C5 100 - 110

C6 165 - 170

Infrared (IR) Spectroscopy
Specific FTIR data for 2-Chloro-6-methylpyrimidin-4-amine is not explicitly detailed in the

searched resources. However, the IR spectrum of the isomeric 2-amino-4-chloro-6-

methylpyrimidine shows characteristic peaks that can be used for general comparison of the

functional groups.

Functional Group Expected Wavenumber (cm⁻¹)

N-H Stretch (amine) 3100 - 3500

C-H Stretch (methyl) 2850 - 3000

C=N Stretch (pyrimidine ring) 1550 - 1650

C-Cl Stretch 600 - 800

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Methodology:
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Sample Preparation: A dilute solution of 2-Chloro-6-methylpyrimidin-4-amine is prepared

in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI or Electron Ionization - EI) is used.

Calibration: The instrument's m/z scale is calibrated using a known reference compound

prior to analysis to ensure mass accuracy.[3]

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass

spectrum is recorded over a suitable m/z range. For structural elucidation, tandem mass

spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to

collision-induced dissociation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[2]

Tetramethylsilane (TMS) is typically added as an internal standard.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition: The spectrometer is tuned and shimmed to optimize the magnetic field

homogeneity. A standard one-dimensional ¹H NMR spectrum is acquired.

¹³C NMR Acquisition: A ¹³C NMR spectrum is acquired using a standard pulse program. Due

to the low natural abundance of ¹³C, a larger number of scans is typically required.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and

the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to

the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground using an

agate mortar and pestle.[5] This is then mixed with about 100-200 mg of dry potassium

bromide (KBr) powder.[5]

Pellet Formation: The mixture is placed into a pellet die and subjected to high pressure using

a hydraulic press to form a transparent pellet.[5][6]

Background Spectrum: A background spectrum of a blank KBr pellet is recorded to account

for atmospheric and instrumental contributions.[6]

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the

FTIR instrument, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[7]

Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

novel chemical compound like 2-Chloro-6-methylpyrimidin-4-amine.
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Caption: Spectroscopic Analysis Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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